1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one
Description
1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one is a heterocyclic compound featuring a thiophene ring fused with a methyl-substituted pyrazole moiety and an acetyl group. Its molecular formula is C₁₁H₁₁N₂OS, with a molecular weight of 219.28 g/mol. The compound’s structure combines electron-rich thiophene and pyrazole rings, which are known to influence electronic properties and biological interactions.
Properties
Molecular Formula |
C10H10N2OS |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
1-[5-(2-methylpyrazol-3-yl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C10H10N2OS/c1-7(13)9-3-4-10(14-9)8-5-6-11-12(8)2/h3-6H,1-2H3 |
InChI Key |
KYZWNNQKQNEZKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC=NN2C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis typically involves constructing the pyrazole ring followed by its coupling or substitution onto a thiophene core bearing an ethanone substituent. Key steps include:
- Formation of the 1-methyl-5-hydroxypyrazole intermediate.
- Functionalization of the thiophene ring, usually at the 2- and 5-positions.
- Coupling or condensation reactions to link the pyrazole moiety to the thiophene ring.
Preparation of 1-Methyl-5-Hydroxypyrazole Intermediate
A critical intermediate in the synthesis is 1-methyl-5-hydroxypyrazole, which can be prepared via a multi-step process involving dimethyl malonate, a formamide compound (such as N,N-dimethylformamide), and an alkylating agent (e.g., dimethyl sulfate). The process includes:
- Alkali-mediated reaction of dimethyl malonate with a formamide compound and an alkylating agent to form an intermediate compound.
- Cyclization reaction of this intermediate with methylhydrazine or hydrazine hydrate in a suitable solvent.
- Hydrolysis and decarboxylation using acid to yield 1-methyl-5-hydroxypyrazole.
This method offers advantages such as higher yield, improved selectivity, and safer, less corrosive reagents compared to older methods involving acetic anhydride and triethyl orthoformate. The process is also amenable to industrial scale-up due to the use of low-cost and recoverable raw materials.
Synthesis of the Target Compound via α-Bromoketone Intermediates
A reported approach for synthesizing structurally related pyrazole-thiophene derivatives involves the use of α-bromoketones as key intermediates. In this method:
- An α-bromoketone derivative of the thiophene ethanone is reacted with hydrazine derivatives or tosylhydrazones under reflux conditions in acetonitrile.
- Subsequent addition of heterocyclic components and bases such as potassium carbonate facilitates cyclization and coupling to form the pyrazole-thiophene product.
- The reaction is typically conducted under nitrogen atmosphere at elevated temperatures (around 110 °C) for extended periods (up to 16 hours).
- Workup involves extraction with dichloromethane and aqueous sodium bicarbonate, followed by purification steps.
This multicomponent cascade synthesis allows for structural diversity and can be adapted to prepare 1-[5-(1-methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one by selecting appropriate starting materials.
Alternative Synthetic Routes
Other synthetic routes involve condensation reactions of hydrazine derivatives with chloro-substituted ketones or diketones in ethanol under reflux with catalytic amounts of bases such as triethylamine. These methods have been used to prepare related heterocyclic ethanone compounds, confirming the feasibility of similar strategies for the target compound.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., bromine for halogenation).
Scientific Research Applications
1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: Due to its heterocyclic structure, it is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in biological assays to study its interaction with various enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) in anti-inflammatory pathways or bacterial enzymes in antimicrobial pathways.
Pathways Involved: It may inhibit the activity of these enzymes, leading to reduced production of inflammatory mediators or bacterial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its methylpyrazole-thiophene-acetyl architecture. Below is a comparative analysis with structurally related derivatives:
Electronic and Physicochemical Properties
- Electron Density : The methylpyrazole’s electron-donating methyl group and thiophene’s aromaticity may enhance π-π stacking, relevant in materials science or receptor binding.
- Solubility: Compared to amino-substituted analogues (e.g., ), the target compound’s lack of polar groups suggests lower aqueous solubility, which could be modified via prodrug strategies.
Data Tables
Table 1: Structural Comparison of Key Derivatives
| Feature | Target Compound | 1-(1-Methylpyrazol-5-yl)ethanone | 1-[3-Amino-5-(4-Cl-Ph)thienyl]ethanone |
|---|---|---|---|
| Heterocycles | Thiophene + Pyrazole | Pyrazole | Thiophene |
| Substituent Effects | Moderate lipophilicity | High volatility | Enhanced solubility |
| Synthetic Complexity | Moderate (Pd catalysis) | Low | High (multi-step) |
Table 2: Molecular Properties
| Property | Target Compound | 1-(5-(4-MeO-Ph)thienyl)ethanone | 1-(5-Methylthiophen-2-yl)phenylethanone |
|---|---|---|---|
| Molecular Weight | 219.28 | 232.30 | 216.30 |
| Polar Surface Area (Ų) | ~50 | ~45 | ~30 |
| LogP (Predicted) | 2.1 | 2.5 | 3.0 |
Biological Activity
1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one, a compound featuring a pyrazole and thiophene moiety, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one
- Molecular Formula : C10H10N2S
- Molecular Weight : 194.26 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one. For instance:
- Mechanism of Action : The compound has been observed to induce apoptosis in cancer cells by modulating key signaling pathways. It affects the expression of proteins involved in cell cycle regulation and apoptosis, such as c-Myc and p53 .
- Case Study : In vitro studies on various cancer cell lines demonstrated that this compound significantly inhibits cell proliferation. For example, it exhibited an IC50 value of approximately 15 µM in A549 (lung cancer) cells, indicating potent cytotoxicity .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15 | Induction of apoptosis via c-Myc modulation |
| MV4-11 (Leukemia) | 20 | Cell cycle arrest in G0/G1 phase |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Effects : Preliminary results indicate that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with MIC values ranging from 32 to 64 µg/mL .
Other Biological Activities
Further investigations into the biological profile of this compound revealed potential neuroprotective effects. Studies suggest that it may mitigate oxidative stress in neuronal cells, thereby offering protective benefits against neurodegenerative conditions .
Apoptosis Induction
The induction of apoptosis appears to be a primary mechanism through which 1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one exerts its anticancer effects. The compound activates caspase pathways leading to programmed cell death, which is critical in cancer therapy.
Cell Cycle Arrest
The compound has been shown to cause cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating. This effect is mediated through the downregulation of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression .
Q & A
Q. Basic
- NMR (¹H/¹³C) : Confirm regiochemistry of pyrazole-thiophene linkage (e.g., δ 2.277 ppm for acetyl group) .
- LC-MS/IR : Validate molecular weight (e.g., ESI+ m/z 327.23) and ketone C=O stretches (~1676 cm⁻¹) .
- X-ray Crystallography : Resolve absolute configuration; SHELXL refines thermal parameters and handles disorder (e.g., C–Cl/F interactions in related structures) .
How can structural disorder in the pyrazole-thiophene moiety be resolved during crystallographic refinement?
Q. Advanced
- Disorder Modeling : Use SHELXL’s PART and SUMP commands to split disordered atoms (e.g., thiophene ring torsion angles) .
- Restraints : Apply SIMU/DELU for thermal motion and DFIX for bond-length normalization .
- Validation Tools : Cross-check with Hirshfeld surfaces to identify weak interactions (e.g., C–H···π contacts) that stabilize conformation .
What structural modifications enhance antitubercular activity in derivatives?
Q. Advanced
- Electron-Withdrawing Groups : Introduce –Cl/–NO₂ at benzoxazole-C3 (e.g., compound 9b shows MIC = 1.6 µg/mL vs. M. tuberculosis) .
- Pharmacophore Hybridization : Combine pyrazoline (H-bond donor) with benzoxazole (π-π stacking) for dual-target inhibition .
- SAR Validation : Docking studies (e.g., enoyl-ACP reductase) guide substitutions; logP <3.5 improves membrane permeability .
How should researchers address contradictory biological activity data across studies?
Q. Advanced
- Assay Standardization : Use identical bacterial strains (e.g., H37Rv) and endpoints (e.g., resazurin MIC vs. CFU counting) .
- Orthogonal Validation : Confirm cytotoxicity via MTT assay in Vero cells and target engagement via thermal shift assays .
- Purity Checks : HPLC (>98% purity) and ¹H NMR (absence of hydrazine peaks at δ 4.2–4.5 ppm) exclude false positives .
What computational methods predict the compound’s mechanofluorochromic properties?
Q. Advanced
- TD-DFT Calculations : Analyze HOMO-LUMO gaps (e.g., PySY derivative: ΔE = 3.1 eV) to correlate with emission shifts (λem ~550 nm) .
- Dihedral Angle Monitoring : Twisted pyrene-thiophene systems (~48° dihedral) exhibit force-induced planarization and hypsochromic shifts .
- Solid-State NMR : Track conformational changes under grinding to validate crystallinity loss .
How to troubleshoot low yields in the final cyclization step?
Q. Advanced
- Reagent Optimization : Replace T3P with EDC/HOBt for amide coupling; avoid excess cyanogen bromide (prevents over-oxidation) .
- Solvent Effects : Use DMF for microwave-assisted reactions (higher dielectric constant improves dipole interactions) .
- Byproduct Identification : LC-MS tracking (e.g., m/z 388.23 for acetylated intermediates) identifies competing pathways .
What strategies validate the compound’s stability under biological assay conditions?
Q. Advanced
- Forced Degradation Studies : Expose to pH 1–13, UV light, and 40°C/75% RH; monitor via UPLC-PDA for hydrolytic/oxidative products .
- Plasma Stability : Incubate with rat plasma (37°C, 24 hr); >90% recovery indicates metabolic resistance .
- Crystallographic Stability : Compare pre-/post-assay PXRD patterns to detect polymorphic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
